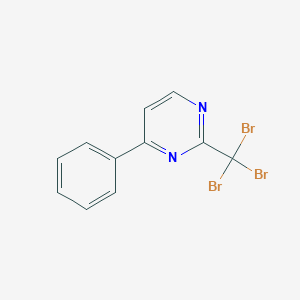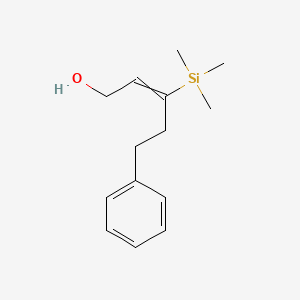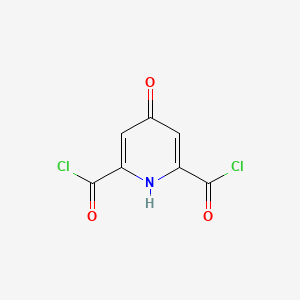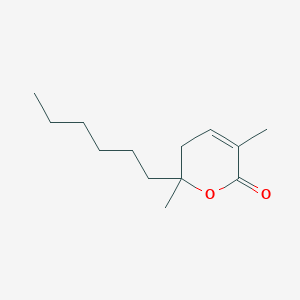![molecular formula C10H11NO3 B14251032 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione CAS No. 253142-66-4](/img/structure/B14251032.png)
2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of cyclohexa-2,5-diene-1,4-dione derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with 2-(ethenyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like palladium on carbon to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted cyclohexa-2,5-diene-1,4-dione compounds .
Aplicaciones Científicas De Investigación
2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies related to apoptosis and cell cycle regulation.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) protein . Additionally, it can generate reactive oxygen species (ROS) that contribute to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an antiproliferative agent make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
253142-66-4 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-(2-ethenoxyethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11NO3/c1-2-14-6-5-11-9-7-8(12)3-4-10(9)13/h2-4,7,11H,1,5-6H2 |
Clave InChI |
XQUBIINYRAWMAX-UHFFFAOYSA-N |
SMILES canónico |
C=COCCNC1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)


![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)

![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)

![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)


![1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14250985.png)
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)
